Selinexor is a member of the class of triazoles that is 1H-1,2,4-triazole substituted by (1Z)-3-oxo-3-[2-(pyrazin-2-yl)hydrazinyl]prop-1-en-1-yl and 3,5-bis(trifluoromethyl)phenyl groups at positions 1 and 3, respectively. It is a prescription medicine approved for the treatment of adult patients with relapsed or refractory diffuse large B-cell lymphoma. It has a role as an exportin 1 inhibitor, an antineoplastic agent, an anti-inflammatory agent and an apoptosis inducer. It is a member of (trifluoromethyl)benzenes, a member of triazoles, a member of pyrazines, an enamide and a hydrazide.
Selinexor is a first-in-class selective inhibitor of nuclear transport (SINE) compound. Selinexor, in combination with [bortezomib] and [dexamethasone], is currently approved for the treatment of multiple myeloma, a type of cancer formed from antibody-producing plasma cells. This condition is typically treated with high dose [bortezomib] and [dexamethasone] chemotherapy followed by an autologous stem-cell transplant. Other chemotherapies for multiple myeloma include [lenalidomide] and [dexamethasone], [thalidomide], and may include [melphalan] if the patient is not eligible for transplant. Selinexor was also granted accelerated approval for the treatment of adult patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL) that have gone through at least 2 lines of systemic therapy. The FDA approved Selinexor in June 2019. The use of selinexor in combination with [bortezomib] and [dexamethasone] was approved by Health Canada in June 2022 for the treatment of multiple myeloma in adult patients who have received at least one prior therapy.
Selinexor is a Nuclear Export Inhibitor. The mechanism of action of selinexor is as a Nuclear Export Inhibitor.
Selinexor is a small molecule inhibitor of a nuclear exporter of proteins which is used in combination with dexamethasone in the therapy of adults with relapsed or refractory multiple myeloma. Selinexor is associated with a low rate of transient serum enzyme elevation during therapy but has not been linked to cases of clinically apparent liver injury with jaundice.
Selinexor is an orally available, small molecule inhibitor of CRM1 (chromosome region maintenance 1 protein, exportin 1 or XPO1), with potential antineoplastic activity. Selinexor modifies the essential CRM1-cargo binding residue cysteine-528, thereby irreversibly inactivates CRM1-mediated nuclear export of cargo proteins such as tumor suppressor proteins (TSPs), including p53, p21, BRCA1/2, pRB, FOXO, and other growth regulatory proteins. As a result, this agent, via the approach of selective inhibition of nuclear export (SINE), restores endogenous tumor suppressing processes to selectively eliminate tumor cells while sparing normal cells. CRM1, the major export factor for proteins from the nucleus to the cytoplasm, is overexpressed in a variety of cancer cell types.